Chanoclavine

Vue d'ensemble

Description

. Ergot alkaloids are known for their complex structures and significant pharmacological effects. Chanoclavine is an important intermediate in the biosynthesis of various ergot alkaloids, which have applications in medicine and agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of chanoclavine involves several key enzymes. For instance, the combined action of EasC and EasE from Aspergillus japonicus in the yeast Saccharomyces cerevisiae can produce this compound-I . The genomic sequence from an ergot alkaloid producer, Aspergillus japonicus, is used to predict the protein encoding sequences of the early ergot alkaloid pathway genes. These genes are then cloned and expressed in yeast, resulting in the de novo production of this compound-I .

Industrial Production Methods: Industrial production of this compound involves the cultivation of fungi such as Claviceps purpurea. The fungi are grown under controlled conditions to optimize the yield of this compound. The process includes the fermentation of the fungi, followed by extraction and purification of the alkaloid .

Analyse Des Réactions Chimiques

Types of Reactions: Chanoclavine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the enzyme EasDaf catalyzes the conversion of this compound-I aldehyde to this compound-I acid through two sequential oxidations . Additionally, this compound-I aldehyde can be converted to festuclavine and pyroclavine through reduction steps .

Common Reagents and Conditions:

Oxidation: Enzymes such as EasDaf and FgaDH are involved in the oxidation of this compound-I to this compound-I acid.

Major Products:

This compound-I acid: Formed through oxidation reactions.

Festuclavine and Pyroclavine: Formed through reduction reactions.

Applications De Recherche Scientifique

Chanoclavine has several scientific research applications:

Mécanisme D'action

Chanoclavine exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been found to stimulate dopamine D2 receptors in the brain, which is significant for its pharmacological effects . Additionally, this compound interacts with the 5-hydroxytryptamine (5-HT) 3A receptor, regulating conditions such as irritable bowel syndrome . The interaction involves binding to specific amino acid residues in the receptor, leading to competitive inhibition of the receptor’s activity .

Comparaison Avec Des Composés Similaires

Chanoclavine is part of a group of ergot alkaloids known as ergoclavines. Similar compounds include:

Agroclavine: Another ergot alkaloid with similar biosynthetic pathways.

Elymoclavine: Shares structural similarities with this compound and is also an intermediate in the biosynthesis of other ergot alkaloids.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of various ergot alkaloids. Its ability to interact with multiple molecular targets, such as dopamine receptors and serotonin receptors, highlights its pharmacological significance .

Activité Biologique

Chanoclavine, an ergot alkaloid, serves as a critical intermediate in the biosynthesis of various bioactive compounds. Its biological activity has garnered attention due to its interactions with neurotransmitter receptors and its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity studies, and potential therapeutic uses.

Chemical Structure and Biosynthesis

This compound is characterized by a complex ring structure that resembles serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is significant as it allows this compound to interact with serotonin receptors, particularly the 5-HT3A receptor, which is involved in gastrointestinal signaling and other neurological functions. The biosynthetic pathway of this compound involves key enzymes such as EasE and EasC, which are essential for its production in fungal systems like Claviceps purpurea .

Interaction with Serotonin Receptors

Recent studies have demonstrated that this compound acts as a competitive antagonist at the 5-HT3A receptor. It inhibits serotonin-induced currents in Xenopus oocytes expressing this receptor, suggesting that it can modulate gastrointestinal motility by blocking excessive stimulation . The binding sites critical for this interaction have been identified as phenylalanine (F130) and asparagine (N138) within the receptor's extracellular domain. Mutations at these sites significantly reduce this compound's binding efficacy .

Antiemetic Potential

Given its ability to inhibit hypergastric stimulation mediated by the 5-HT3A receptor, this compound has been proposed as a potential antiemetic agent. This application is particularly relevant for conditions characterized by excessive gut stimulation, such as irritable bowel syndrome (IBS) .

Toxicity Studies

This compound has been subjected to various toxicity assessments to evaluate its safety profile. An acute oral toxicity study in mice showed a median lethal dose (LD50) greater than 2000 mg/kg, categorizing it as low toxicity . In a three-week feeding study at a dose of 123.9 mg/kg/day, initial reductions in food consumption were observed; however, these effects normalized by day seven. No significant toxicological effects were noted on gross pathology or blood chemistry during this period .

Summary of Toxicity Findings

| Study Type | Dose (mg/kg) | Observations |

|---|---|---|

| Acute Oral Toxicity | >2000 | No deaths; mild neurotoxic symptoms observed |

| Subchronic Feeding Study | 123.9 | Initial food intake reduction; no long-term effects |

Case Studies and Research Findings

- Serotonin Receptor Modulation : A study highlighted that this compound competes with serotonin for binding at the 5-HT3A receptor, effectively reducing the inward current induced by serotonin in oocytes .

- Feeding Behavior in Mice : In chronic exposure studies, this compound did not show significant long-term adverse effects on mice, indicating a favorable safety profile for potential dietary applications .

- Impact on Prolactin Levels : Unlike other ergot alkaloids such as ergovaline, this compound exhibited minimal effects on serum prolactin levels in grazing animals, suggesting limited endocrine disruption potential .

Propriétés

IUPAC Name |

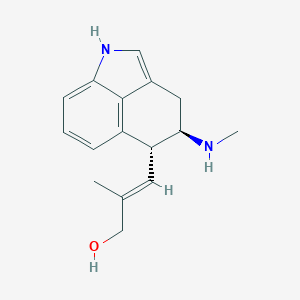

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHHMCVYMGARBT-HEESEWQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893242 | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-99-0 | |

| Record name | Chanoclavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chanoclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chanoclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANOCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.